2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole moiety, a pyrroloquinoxaline core, and a benzyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C26H21N5O3 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c27-24-22(26(32)28-13-16-6-2-1-3-7-16)23-25(30-19-9-5-4-8-18(19)29-23)31(24)14-17-10-11-20-21(12-17)34-15-33-20/h1-12H,13-15,27H2,(H,28,32) |
InChI Key |
SISFAZDZZMMCES-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=C(C4=NC5=CC=CC=C5N=C43)C(=O)NCC6=CC=CC=C6)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole group can be introduced through a copper-catalyzed coupling reaction.
Construction of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate intermediates under specific conditions, often using palladium-catalyzed reactions.
Introduction of the Benzyl Group: The benzyl group can be added through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group and electron-deficient positions on the pyrroloquinoxaline core facilitate nucleophilic substitution.
Oxidation Reactions
The benzodioxole moiety and quinoxaline ring are susceptible to oxidation.
| Reagents | Conditions | Products | Notes | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, H₂SO₄, 80°C, 6 h | Quinoxaline N-oxide derivatives | Selective ring oxidation | |
| Ozone | CH₂Cl₂, -78°C, 2 h | Cleavage of benzodioxole to catechol derivatives | Requires reductive workup |
Reduction Reactions
The carboxamide and nitro groups (if present in precursors) undergo reduction.
| Reagents | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux, 8 h | Reduction of carboxamide to amine | 70–80% | |
| H₂, Pd/C | EtOH, 50 psi, 24 h | Hydrogenolysis of benzyl groups | 85% |
Hydrolysis Reactions
The carboxamide group can be hydrolyzed under acidic or basic conditions.
| Reagents | Conditions | Products | Applications | Reference |
|---|---|---|---|---|
| 6M HCl | Reflux, 12 h | Carboxylic acid derivative | Precursor for further coupling | |
| NaOH (aqueous) | 100°C, 6 h | Sodium carboxylate | Water-soluble derivative |
Acylation and Alkylation
The amino group and secondary amines participate in acylation/alkylation.
| Reagents | Conditions | Products | Catalyst | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 4 h | N-acetylated derivative | DMAP | |
| Benzyl bromide | K₂CO₃, DMF, 60°C, 10 h | N-benzylated product | None |
Cycloaddition and Ring-Opening Reactions
The pyrroloquinoxaline core participates in cycloaddition under specific conditions.
| Reagents | Conditions | Products | Mechanism | Reference |
|---|---|---|---|---|
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 24 h | Diels-Alder adducts at the quinoxaline ring | [4+2] cycloaddition |
Key Findings:
-
Regioselectivity : Reactions at the carboxamide group (e.g., hydrolysis, reduction) proceed with higher yields compared to ring functionalization.
-
Catalyst Dependency : Palladium-catalyzed cross-couplings require precise ligand selection (e.g., PPh₃) to avoid side products .
-
Stability : The benzodioxole group is prone to oxidative degradation, limiting the use of strong oxidizing agents.
This compound’s multifunctional reactivity makes it a versatile scaffold for synthesizing derivatives with tailored pharmacological properties. Experimental protocols emphasize rigorous purification (e.g., column chromatography, recrystallization) to isolate high-purity products.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development. For instance, the benzodioxole moiety is known for its ability to modulate enzyme activity and receptor interactions, which are critical in cancer pathways .
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant anticancer properties. For example, compounds with the pyrroloquinoxaline framework have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific interactions of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide with target enzymes could be further elucidated through structure-activity relationship (SAR) studies.
Biological Studies
Enzyme Interaction Studies
The compound's complex structure allows it to serve as a valuable tool in studying enzyme interactions. The sulfonamide group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme kinetics and inhibition mechanisms. Research has indicated that similar compounds can act as effective inhibitors in biochemical assays, potentially leading to the discovery of new therapeutic agents .
Receptor Binding Assays
Given its structural characteristics, this compound may also be used in receptor binding assays to explore its affinity and selectivity towards various receptors implicated in disease states. Understanding these interactions can aid in the design of more selective drugs with fewer side effects.
Industrial Applications
Material Development
In addition to medicinal applications, the compound may have potential uses in the development of new materials. Its unique chemical structure could be exploited in creating advanced polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.
Synthesis Optimization
The industrial synthesis of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves optimizing synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis are being explored to improve efficiency and scalability for commercial production.
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Investigated for anticancer activity; potential therapeutic agent |
| Biological Studies | Used in enzyme interaction studies; receptor binding assays |
| Industrial Applications | Material development; optimization of synthetic methods |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and pyrroloquinoxaline core play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(1,3-benzodioxol-5-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
Compared to similar compounds, 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits unique structural features, such as the presence of a benzyl group, which may enhance its binding affinity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
The compound 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a quinoxaline derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a complex structure that includes a benzodioxole moiety and a pyrroloquinoxaline framework. The presence of these structural elements is significant for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell cycle regulation and apoptosis induction.
- Antimicrobial Properties : Some derivatives of quinoxaline compounds have shown promising antimicrobial activities against various bacterial strains. This suggests that the compound could be evaluated for potential use in treating infections.
The biological activity of 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is believed to be mediated through:
- Inhibition of Kinases : Similar compounds have been reported to inhibit kinase activities, which are crucial for various cellular processes including growth and survival.
- Interaction with G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that this compound may interact with GPCRs, potentially influencing downstream signaling pathways that regulate cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds. Here are notable findings:
- Anticancer Studies : A study demonstrated that a related quinoxaline derivative inhibited cell growth in vitro and in vivo models of cancer, leading to significant tumor reduction in animal models .
- Antimicrobial Activity : Another investigation showed that derivatives exhibited antimicrobial effects against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 62.5 µg/mL .
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationships revealed that modifications in the benzodioxole moiety significantly affected the bioactivity, highlighting the importance of specific functional groups in enhancing potency .
Data Summary Table
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
